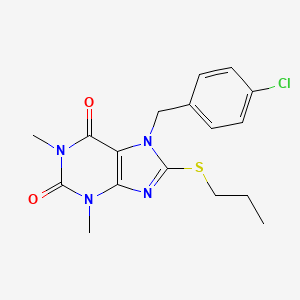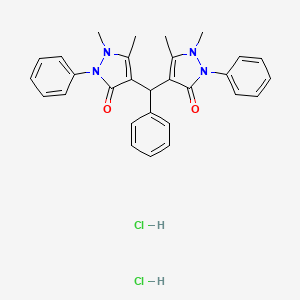![molecular formula C21H19BrN4O2S B15079721 N'-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B15079721.png)
N'-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide is a complex organic compound with a molecular formula of C21H19BrN4O2S and a molecular weight of 471.379 g/mol . This compound is characterized by the presence of a bromophenyl group, a quinazolinyl moiety, and a thioacetohydrazide linkage, making it a unique and potentially valuable compound in various fields of scientific research.
Métodos De Preparación
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the hydrazide: This step involves the reaction of an appropriate acid chloride with hydrazine to form the hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired hydrazone.
Thioacetohydrazide formation: The hydrazone is further reacted with a thiol compound to introduce the thioacetohydrazide moiety.
Análisis De Reacciones Químicas
N’-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the quinazolinyl moiety suggests potential interactions with nucleic acids or proteins, leading to various biological activities.
Comparación Con Compuestos Similares
N’-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide
- N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-{[4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide
- N’-[(E)-(4-hydroxyphenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide
These compounds share similar structural features but differ in the substituents on the phenyl or quinazolinyl groups, which can lead to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C21H19BrN4O2S |
|---|---|
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]-2-[3-(2-methylprop-2-enyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H19BrN4O2S/c1-14(2)12-26-20(28)17-8-3-4-9-18(17)24-21(26)29-13-19(27)25-23-11-15-6-5-7-16(22)10-15/h3-11H,1,12-13H2,2H3,(H,25,27)/b23-11+ |
Clave InChI |
FILYDSKQWHCHGV-FOKLQQMPSA-N |
SMILES isomérico |
CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)Br |
SMILES canónico |
CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide](/img/structure/B15079648.png)
![4-benzyl-N-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-piperazinamine](/img/structure/B15079653.png)
![5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079656.png)

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B15079675.png)

![(2Z)-4,4,4-trifluoro-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylbutane-1,3-dione](/img/structure/B15079685.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079699.png)

![({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B15079709.png)
![4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol](/img/structure/B15079711.png)
![N-(3-chlorophenyl)-2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B15079727.png)
![3-(5-methylthiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079731.png)
![isopropyl (2E)-2-(2,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079732.png)
